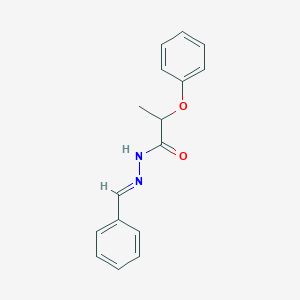
N'-benzylidene-2-phenoxypropanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylidene-2-phenoxypropanohydrazide, also known as benzylidene hydrazide, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
N-Benzylidene-2-phenoxypropanohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been tested for its anti-inflammatory, analgesic, and antimicrobial properties. It has also been studied for its potential use as a drug delivery system due to its ability to form complexes with metal ions. In agriculture, N'-benzylidene-2-phenoxypropanohydrazide hydrazide has been tested for its plant growth regulatory properties. In material science, this compound has been studied for its potential use as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-Benzylidene-2-phenoxypropanohydrazide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes or proteins in the body. For example, it has been suggested that N'-benzylidene-2-phenoxypropanohydrazide hydrazide may inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-Benzylidene-2-phenoxypropanohydrazide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory, analgesic, and antimicrobial effects. It has also been shown to have plant growth regulatory properties, leading to increased crop yields. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-Benzylidene-2-phenoxypropanohydrazide in lab experiments is its ability to form complexes with metal ions, making it a potential drug delivery system. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Future Directions
There are many future directions for the study of N-Benzylidene-2-phenoxypropanohydrazide. One potential direction is the further study of its anti-inflammatory, analgesic, and antimicrobial properties in animal models. Another potential direction is the use of this compound as a plant growth regulator in agriculture. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
N-Benzylidene-2-phenoxypropanohydrazide can be synthesized using different methods. One of the most common methods involves the reaction of 2-phenoxypropanohydrazide with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place in ethanol and water, and the product is obtained after purification using recrystallization.
properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-phenoxypropanamide |
InChI |
InChI=1S/C16H16N2O2/c1-13(20-15-10-6-3-7-11-15)16(19)18-17-12-14-8-4-2-5-9-14/h2-13H,1H3,(H,18,19)/b17-12+ |
InChI Key |
KEROMGGTCHNRIM-SFQUDFHCSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1)OC2=CC=CC=C2 |
SMILES |
CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



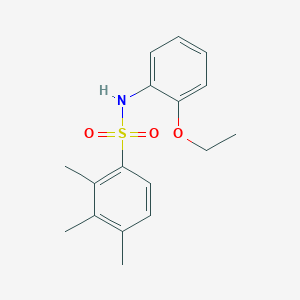
![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)
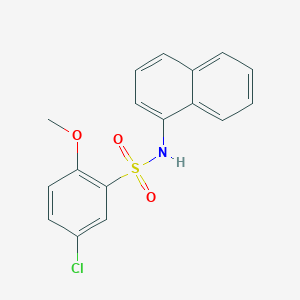

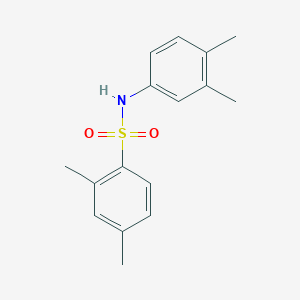

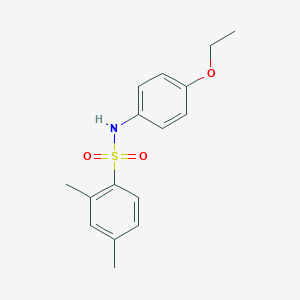
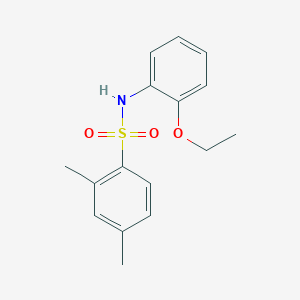
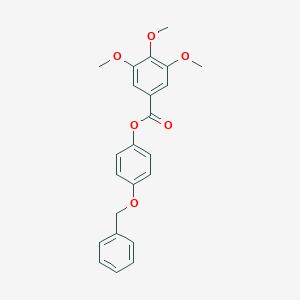

![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)
![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)
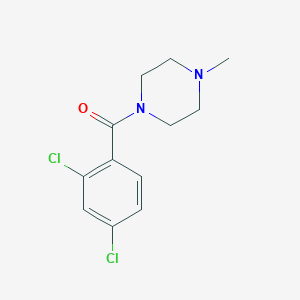
![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)